Lipophilicity: Comparison with Core Scaffold and Regioisomer
The target compound exhibits a computed XLogP of 1.9, representing a +0.61 log unit increase in lipophilicity relative to the des-furanyl 3,5-dimethylisoxazole core scaffold (logP = 1.29) [1]. This increase is attributable to the addition of the furan-2-yl ring. When compared to its direct regioisomer 4-(furan-2-yl)-3,5-dimethylisoxazole (logP = 1.95), the target compound is marginally less lipophilic by ΔlogP = –0.05, a subtle but potentially meaningful difference for fine-tuning physicochemical properties in lead optimization campaigns . The XLogP of 1.9 places the compound within the favorable drug-like space (LogP 1–3 per Lipinski's rule of five) while the furan oxygen provides additional polarity not present in the phenyl analog 3,4-dimethyl-5-phenylisoxazole (estimated logP ≈ 2.5–3.0, based on incremental carbon count) [2].
| Evidence Dimension | Computed partition coefficient (XLogP/logP) |
|---|---|
| Target Compound Data | XLogP = 1.9 (Basechem) |
| Comparator Or Baseline | 3,5-Dimethylisoxazole: logP = 1.29 (Molbase); Regioisomer 4-(furan-2-yl)-3,5-dimethylisoxazole: logP = 1.95 (Chemsrc) |
| Quantified Difference | ΔlogP = +0.61 vs. 3,5-dimethylisoxazole; ΔlogP = –0.05 vs. regioisomer |
| Conditions | Computed values; XLogP (target) vs. experimental/estimated logP (comparators); no unified measurement system |
Why This Matters
The intermediate lipophilicity profile makes this compound a compelling choice when a balance between membrane permeability and aqueous solubility is required, offering a measurable differentiation from both the more polar core scaffold and the slightly more lipophilic regioisomer.
- [1] Basechem. CAS 75601-30-8 – XLogP = 1.9. http://basechem.org/chemical/72894; Molbase. 3,5-Dimethylisoxazole (CAS 300-87-8) – LogP = 1.2914. https://qiye.molbase.cn/d16868/363352 View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
